1,4-Butaendiol

Beschreibung

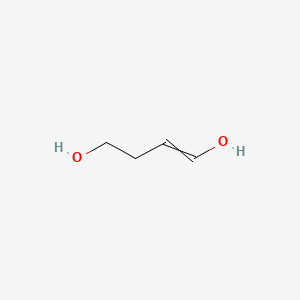

1,4-Butanediol (BDO, CAS 110-63-4) is a diol with the molecular formula C₄H₁₀O₂ and a molecular weight of 90.12 g/mol . It is a colorless, viscous liquid with a boiling point of 228°C and a melting point of 20.1°C . Industrially, BDO is a critical precursor for synthesizing tetrahydrofuran (THF), polybutylene terephthalate (PBT) plastics, and polyurethanes . It is also known for its misuse as a recreational drug due to its metabolism into γ-hydroxybutyrate (GHB), a central nervous system depressant .

Eigenschaften

CAS-Nummer |

29733-86-6 |

|---|---|

Molekularformel |

C4H8O2 |

Molekulargewicht |

88.11 g/mol |

IUPAC-Name |

(E)-but-1-ene-1,4-diol |

InChI |

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1,3,5-6H,2,4H2/b3-1+ |

InChI-Schlüssel |

OZCRKDNRAAKDAN-HNQUOIGGSA-N |

SMILES |

C(CO)C=CO |

Isomerische SMILES |

C(CO)/C=C/O |

Kanonische SMILES |

C(CO)C=CO |

Siedepunkt |

453 °F at 760 mmHg (USCG, 1999) |

Dichte |

1.07 at 77 °F (USCG, 1999) |

Flammpunkt |

263 °F (USCG, 1999) |

melting_point |

45 °F (USCG, 1999) |

Physikalische Beschreibung |

1,4-butenediol is an odorless light yellow thick liquid. Sinks and mixes with water. Freezing point is 45 °F. (USCG, 1999) |

Herkunft des Produkts |

United States |

Biologische Aktivität

1,4-Butanediol (BDO) is a colorless, viscous liquid that serves various industrial purposes, including its role as a solvent and as a precursor in the synthesis of polymers and other chemicals. However, its biological activity, particularly its conversion to gamma-hydroxybutyrate (GHB) in humans, has drawn significant attention in both medical and toxicological fields. This article explores the biological activity of 1,4-butanediol, focusing on its metabolic pathways, pharmacological effects, case studies of intoxication, and implications for public health.

Conversion to GHB

1,4-Butanediol is metabolized in the human body primarily by the enzyme alcohol dehydrogenase (ADH), converting it into GHB. This metabolic pathway is significant as GHB is known for its psychoactive effects and potential for abuse. Research indicates that pretreatment with ADH inhibitors can affect the pharmacokinetics of BDO, leading to increased plasma concentrations of BDO itself and altered physiological responses .

Pharmacokinetics

A study involving healthy volunteers demonstrated that after administration of BDO, the time to reach maximum plasma concentration was approximately 39 minutes. The elimination half-life of BDO was found to be around 39 minutes as well, with extensive conversion to GHB occurring shortly after ingestion .

Physiological Effects

The physiological effects of BDO include sedation and decreased alertness. In controlled studies, subjects reported feeling less awake and more lightheaded following BDO ingestion. Additionally, transient increases in blood pressure were observed .

Fatal Intoxication Case

A notable case reported a fatality associated with BDO ingestion. A 51-year-old man was found deceased after consuming BDO regularly. Autopsy results indicated high levels of GHB in various body fluids, confirming that the cause of death was likely due to GHB intoxication following BDO ingestion. The rapid conversion from BDO to GHB complicates detection and diagnosis in such cases .

Non-fatal Intoxications

Other cases have documented non-fatal intoxications where individuals experienced severe symptoms including coma and dependence on GHB-like substances. Reports indicate that individuals abusing BDO often exhibit withdrawal symptoms similar to those seen with other central nervous system depressants .

Table: Summary of Biological Activity Studies on 1,4-Butanediol

Implications for Public Health

The biological activity of 1,4-butanediol poses significant risks related to its potential for abuse. As it converts rapidly into GHB—a substance associated with recreational use and serious health risks—public health initiatives must address awareness and prevention strategies regarding its misuse.

Recommendations for Further Research

Further research is needed to:

- Investigate the long-term effects of chronic BDO use.

- Explore genetic factors influencing individual responses to BDO.

- Develop effective public health campaigns aimed at reducing misuse.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

- Solvent Production

-

Polymer Manufacturing

- Polybutylene Terephthalate (PBT) : BDO is a crucial raw material for PBT synthesis, a thermoplastic engineering polymer known for its strength and thermal stability. PBT finds applications in automotive parts, electrical components, and consumer goods .

- Polyurethane Production : BDO serves as a chain extender in polyurethane elastomers, enhancing their mechanical properties and resistance to heat and chemicals. This application is critical in producing flexible and rigid foams used in various industries .

- Chemical Intermediates

Case Study 1: BDO in Automotive Applications

A study conducted by BASF highlights the use of 1,4-butanediol-derived polybutylene terephthalate (PBT) in automotive components. The material's high strength-to-weight ratio and excellent thermal stability make it ideal for lightweight automotive parts that improve fuel efficiency while maintaining safety standards.

Case Study 2: Sustainable Production of BDO

Recent advancements in metabolic engineering have led to bio-based production methods for 1,4-butanediol using Escherichia coli. This approach not only reduces the environmental impact associated with traditional production methods but also meets the growing demand for sustainable materials in industries such as textiles and plastics .

Health and Safety Considerations

While 1,4-butanediol has numerous applications, it is essential to consider its toxicological profile. Studies indicate that BDO is rapidly metabolized to gamma-hydroxybutyric acid (GHB) in humans and animals, raising concerns about its potential for abuse and toxicity . Regulatory bodies have evaluated its carcinogenic potential and concluded that it does not pose significant cancer risks under normal exposure conditions .

Market Trends

The global market for 1,4-butanediol continues to expand due to its increasing applications across various sectors:

- Textiles : The demand for elastic fibers like Spandex has surged, driving the need for BDO-derived materials.

- Pharmaceuticals : Its role as a solvent and humectant enhances its desirability in pharmaceutical formulations .

- Sustainable Alternatives : The shift towards bio-based production methods reflects a growing trend towards sustainability within the chemical industry .

Analyse Chemischer Reaktionen

Metabolic Conversion to γ-Hydroxybutyric Acid (GHB)

1,4-Butanediol is rapidly metabolized in vivo to γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant. This conversion occurs via two enzymatic steps:

-

Alcohol dehydrogenase (ADH) oxidizes BDO to γ-hydroxybutyraldehyde.

-

Aldehyde dehydrogenase (ALDH) further oxidizes the aldehyde to GHB .

Key Findings :

-

Inhibitors like disulfiram (ALDH blocker) and pyrazole (ADH blocker) halt this pathway .

-

GHB is subsequently metabolized to succinate via the tricarboxylic acid (TCA) cycle .

Dehydration to Tetrahydrofuran (THF)

BDO undergoes acid-catalyzed dehydration to produce tetrahydrofuran (THF), a solvent and polymer precursor. This reaction is reversible and occurs in high-temperature water (200–350°C) .

Reaction :

Key Findings :

-

Equilibrium yields range from 84% at 200°C to 94% at 350°C .

-

CO₂ addition increases reaction rate by 1.9–2.9× due to carbonic acid formation .

-

Mechanism involves H₂O acting as a proton donor, with rate dependence on pH .

| Condition | Effect |

|---|---|

| Temperature Increase | Higher THF yield (94% at 350°C) |

| CO₂ Addition | Rate increase (1.9–2.9×) |

| Acid (HCl) or Base (NaOH) | Rate spikes at extreme pH; neutral pH shows minimal effect |

Oxidation by OH Radicals

In atmospheric or aqueous environments, BDO reacts with hydroxyl radicals (- OH) to form aldehydes and dialdehydes .

Mechanism :

-

Hydrogen abstraction from BDO by - OH generates 4-hydroxybutanal or 3-hydroxypropanal.

-

Subsequent - OH attack produces:

Products :

| Primary Product | Structure | Source |

|---|---|---|

| Glycolaldehyde | HOCH₂CHO | |

| Malonaldehyde | HC(O)CH₂CHO | |

| 1,4-Butanedial | HC(O)CH₂CH₂CHO |

Esterification and Polymerization

BDO reacts with carboxylic acids, acid chlorides, and diisocyanates to form polyesters, polycarbonates, and polyurethanes .

Reactions :

-

Polyester Synthesis :

-

Polyurethane Synthesis :

Industrial Applications :

-

Key monomer for polybutylene terephthalate (PBT) and biodegradable polyesters (PBAT) .

-

Production of spandex fibers and thermoplastic polyurethanes .

Reactivity with Other Chemicals

BDO exhibits incompatibilities with strong oxidizing agents, acids, and bases, leading to hazardous reactions :

| Reactive Agent | Reaction Outcome |

|---|---|

| Acid chlorides | Exothermic esterification |

| Oxidizers (e.g., HNO₃) | Combustion or explosion |

| Isocyanates | Polymerization (polyurethanes) |

| Sulfuric acid | Dehydration to THF |

Catalytic Hydrogenation and Byproduct Formation

In Cu–ZnO-catalyzed hydrogenation of maleic anhydride to BDO, competing pathways generate byproducts :

| Byproduct | Formation Pathway |

|---|---|

| Butyric Acid | Decarboxylation of intermediates |

| Tetrahydrofuran (THF) | Dehydration of BDO |

| γ-Butyrolactone (GBL) | Cyclization of hydroxybutyric acid |

Optimization Strategies :

Microbial Conversion in Bioprocesses

Genetically engineered Escherichia coli converts glucose to BDO under microaerobic conditions :

| Condition | Effect on BDO Yield |

|---|---|

| Oxygen Limitation | 30% carbon conversion to BDO |

| Excess Substrate | Higher production rate |

| pH Control | Critical for minimizing acetate byproducts |

This synthesis of BDO’s chemical reactivity underscores its industrial and biochemical significance, with applications spanning polymers, solvents, and pharmaceuticals. Experimental data and mechanistic studies provide a foundation for optimizing its use in sustainable chemistry.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 1,4-butanediol with three structurally related compounds:

Note: lists 1,4-butanedione with a molecular weight of 71.06 g/mol, conflicting with the theoretical value. This discrepancy may arise from substituted derivatives or errors in the source .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 1,4-Butanediol in biological or environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. For HPLC, optimize parameters such as mobile phase composition (e.g., acetonitrile-water mixtures), buffer pH (e.g., pH 5 acetate buffer), and column type (e.g., C18 reverse-phase). Include internal standards (e.g., deuterated analogs) to improve accuracy. Validate methods using spiked samples to assess recovery rates (typically >90%) and limit of detection (LOD < 0.5 µg/mL) .

Q. How can researchers design a synthesis protocol for 1,4-Butanediol with minimal side products?

- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction conditions. Key factors include catalyst type (e.g., Reppe process catalysts like copper acetylide), temperature (120–200°C), and hydrogen pressure (20–30 atm). Monitor byproducts (e.g., tetrahydrofuran) via real-time GC analysis. Statistical tools like response surface methodology (RSM) can identify optimal parameter combinations .

Q. What characterization techniques are critical for confirming 1,4-Butanediol purity and structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- FT-IR : Confirm hydroxyl (-OH) and C-O-C stretching bands (~3300 cm⁻¹ and 1050 cm⁻¹).

- NMR : Validate molecular structure via ¹H NMR (δ 1.6–1.8 ppm for methylene groups, δ 3.6 ppm for hydroxyl protons).

- HPLC/GC : Quantify impurities (e.g., residual succinic acid or THF). Purity thresholds should align with pharmacopeial standards (e.g., ≥99.5%) .

Advanced Research Questions

Q. How can experimental design principles be applied to optimize 1,4-Butanediol’s catalytic conversion into value-added polymers?

- Methodological Answer : Employ multi-variable optimization for polymerization reactions. For example, in synthesizing polyesters:

- Factors : Catalyst loading (e.g., titanium butoxide), monomer ratio (1,4-BDO:diacid), reaction time.

- Responses : Molecular weight (GPC analysis), thermal stability (DSC/TGA).

- Statistical Approach : Central composite design (CCD) to model interactions and predict optimal conditions. Include sensitivity analysis to identify dominant variables .

Q. What strategies resolve contradictions in toxicological data for 1,4-Butanediol across in vitro and in vivo studies?

- Methodological Answer : Conduct a systematic review with meta-analysis:

- Data Harmonization : Normalize dose metrics (e.g., mg/kg vs. mM) and exposure durations.

- Bias Assessment : Use tools like SYRCLE’s risk-of-bias checklist for animal studies.

- Principal Contradiction Analysis : Identify conflicting endpoints (e.g., hepatotoxicity vs. neurotoxicity) and evaluate study designs (e.g., species-specific metabolic pathways). Prioritize studies with validated biomarkers (e.g., urinary γ-hydroxybutyrate levels) .

Q. How should researchers handle discrepancies in reported thermodynamic properties (e.g., enthalpy of formation) of 1,4-Butanediol?

- Methodological Answer : Re-evaluate experimental setups using standardized protocols:

- Calorimetry : Compare bomb calorimetry (solid/liquid) vs. computational methods (DFT calculations).

- Uncertainty Quantification : Calculate propagated errors from instrumentation (e.g., ±2% for DSC).

- Data Reconciliation : Apply Bland-Altman plots to assess agreement between studies. Discrepancies >5% warrant replication under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.